3-Piperidinomethyl-4'-trifluoromethylbenzophenone
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Overview
Description
3-Piperidinomethyl-4’-trifluoromethylbenzophenone is an organic compound with the molecular formula C20H20F3NO. It is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a benzophenone core. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinomethyl-4’-trifluoromethylbenzophenone typically involves the following steps:
Formation of Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of Piperidine Ring: The final step involves the attachment of the piperidine ring through a nucleophilic substitution reaction using piperidine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of 3-Piperidinomethyl-4’-trifluoromethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinomethyl-4’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones or piperidines.
Scientific Research Applications
3-Piperidinomethyl-4’-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethylbenzophenone: Lacks the piperidine ring, resulting in different chemical and biological properties.
3-Piperidinomethylbenzophenone: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
4’-Methoxybenzophenone: Contains a methoxy group instead of a trifluoromethyl group, leading to different electronic and steric effects.
Uniqueness
3-Piperidinomethyl-4’-trifluoromethylbenzophenone is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its utility in various research applications .
Properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)18-9-7-16(8-10-18)19(25)17-6-4-5-15(13-17)14-24-11-2-1-3-12-24/h4-10,13H,1-3,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNLUXAEMMWICG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643155 |
Source
|
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-38-9 |
Source
|
Record name | Methanone, [3-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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